molecular formula C17H22N6O2S B2709628 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941986-09-0

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2709628
CAS No.: 941986-09-0
M. Wt: 374.46
InChI Key: ZZJROYPXRVNLQB-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process:

  • Formation of the pyrazolo[3,4-d]pyrimidine ring system.

  • Introduction of the ethylthio and isopropylamino groups.

  • Coupling with furan-2-carboxylic acid to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled using:

  • Optimized reaction conditions to ensure high yields.

  • Catalysts to accelerate specific steps.

  • Continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo:

  • Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: Replacement of an atom or group of atoms with another atom or group.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate.

  • Reduction: Use of reducing agents like lithium aluminum hydride.

  • Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

  • Oxidation: May form sulfoxides or sulfones.

  • Reduction: Could yield the corresponding amines.

  • Substitution: Results in new derivatives with altered functional groups.

Scientific Research Applications

This compound is explored for its potential in:

  • Chemistry: As a building block for more complex molecules.

  • Biology: Investigated for its interaction with biological macromolecules.

  • Medicine: Studied for its therapeutic potential against various diseases.

  • Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

Mechanism

The compound interacts with specific molecular targets, potentially affecting various biochemical pathways. These interactions can modulate biological processes, leading to its observed effects.

Molecular Targets and Pathways

  • Enzymes: May act as inhibitors or activators.

  • Receptors: Can bind to and modulate receptor activity.

  • Pathways: Influences signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-(methylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(6-(ethylthio)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Uniqueness

  • Structure: The combination of ethylthio and isopropylamino groups.

  • Reactivity: Unique reactivity profile due to its functional groups.

  • Applications: Distinct applications stemming from its specific interactions and effects.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-4-26-17-21-14(20-11(2)3)12-10-19-23(15(12)22-17)8-7-18-16(24)13-6-5-9-25-13/h5-6,9-11H,4,7-8H2,1-3H3,(H,18,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJROYPXRVNLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=CO3)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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